
H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH” is a peptide composed of the following amino acids: Alanine, Arginine, Alanine, Phenylalanine, Glycine, Isoleucine, Proline, Valine, Arginine, Cysteine, Tyrosine, and Serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow the same principles as SPPS. These machines can handle large volumes and ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides like “H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH” can undergo various chemical reactions, including:
Oxidation: Particularly at the cysteine residue, forming disulfide bonds.
Reduction: Breaking disulfide bonds.
Substitution: Modifying side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific reagents depending on the target amino acid, such as acylation agents for lysine residues.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine results in disulfide-linked peptides, while reduction breaks these bonds.
Scientific Research Applications
Peptides like “H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH” have diverse applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and reactions.
Biology: Serve as substrates or inhibitors in enzymatic studies.
Medicine: Potential therapeutic agents or diagnostic tools.
Industry: Used in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as enzymes, receptors, or other proteins, influencing biological pathways. For instance, peptides can inhibit enzyme activity by binding to the active site or modulate receptor function by mimicking natural ligands.
Comparison with Similar Compounds
Similar Compounds
- H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys (C18diacid-γ-Glu-OEG-OEG)]-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
Uniqueness
The uniqueness of “H-Ala-Arg-Ala-Phe-Gly-Ile-Pro-Val-Arg-Cys-Tyr-Ser-OH” lies in its specific sequence, which determines its structure, function, and interactions. Each peptide’s unique sequence allows it to perform distinct biological roles and applications.
Properties
Molecular Formula |
C60H94N18O15S |
|---|---|
Molecular Weight |
1339.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C60H94N18O15S/c1-7-32(4)47(76-45(81)28-68-50(84)40(26-35-14-9-8-10-15-35)72-49(83)34(6)69-51(85)38(70-48(82)33(5)61)16-11-23-66-59(62)63)57(91)78-25-13-18-44(78)55(89)77-46(31(2)3)56(90)71-39(17-12-24-67-60(64)65)52(86)75-43(30-94)54(88)73-41(27-36-19-21-37(80)22-20-36)53(87)74-42(29-79)58(92)93/h8-10,14-15,19-22,31-34,38-44,46-47,79-80,94H,7,11-13,16-18,23-30,61H2,1-6H3,(H,68,84)(H,69,85)(H,70,82)(H,71,90)(H,72,83)(H,73,88)(H,74,87)(H,75,86)(H,76,81)(H,77,89)(H,92,93)(H4,62,63,66)(H4,64,65,67)/t32-,33-,34-,38-,39-,40-,41-,42-,43-,44-,46-,47-/m0/s1 |
InChI Key |
GFKCPPXPHNMGDP-OBTMNWBNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-[4-(trifluoromethyl)phenyl]-, (3R,4S)-rel-](/img/structure/B12361069.png)
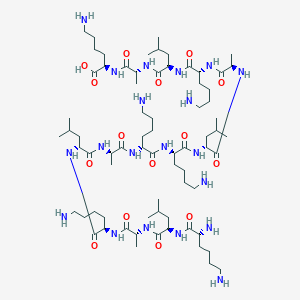

![(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B12361078.png)

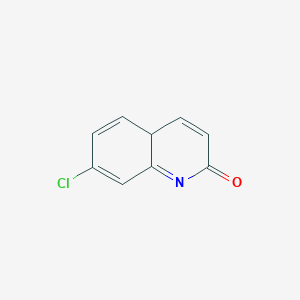
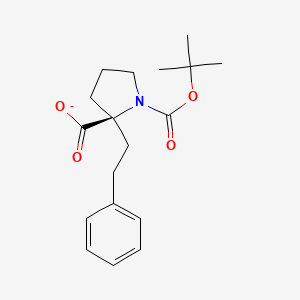
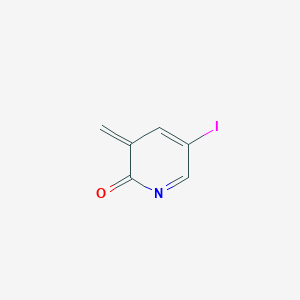
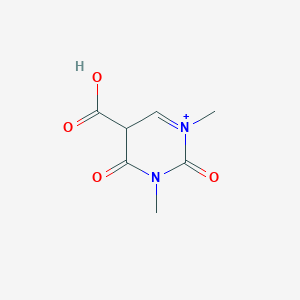
![tert-butyl N-[4-(2-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12361123.png)

![5-fluoro-2-methoxy-N-[6-[4-[(2S)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B12361138.png)
![[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12361144.png)
